(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid

Overview

Description

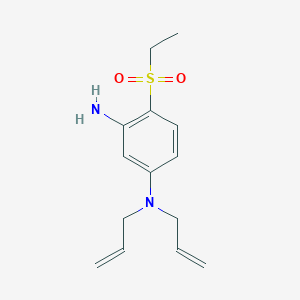

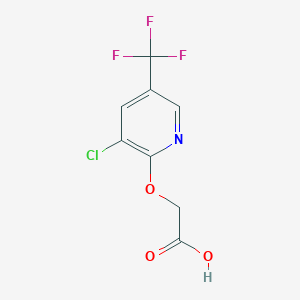

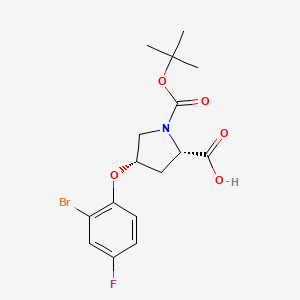

“(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid” is a chemical compound with the IUPAC name [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid . It is related to the compound methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate .

Synthesis Analysis

The synthesis of related compounds has been reported. For example, 2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . Also, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported, and it has been used in palladium-catalyzed monoalkoxycarbonylation .Molecular Structure Analysis

The molecular formula of “this compound” is C8H5ClF3NO2 . The related compound methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate has the molecular formula C9H7ClF3NO2 .Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . The related compound methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate is a pale yellow solid .Scientific Research Applications

Herbicidal Activity

- Derivatives of thiazolo[4,5-b]pyridine-3(2H)-acetic acid, which are pyridine analogues of the commercial herbicide benazolin, have been synthesized and shown to exhibit auxin-like herbicidal symptoms. These compounds demonstrated higher activity on dicotyledonous species compared to monocotyledonous species, with acids and esters being more active than alkoxyamides (Hegde & Mahoney, 1993).

Antimicrobial Activity

- A study on 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives revealed that some compounds showed good antifungal activity against various fungi, comparable to the standard drug fluconazole (Hunashal, Satyanarayana, & Maddi, 2012).

Anticancer Potential

- Research on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which involved reacting hydroxypyridine derivatives with alpha-halo ketones, found that these compounds had effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).

Structural and Vibrational Analysis

- Studies involving (5,7-dichloro-quinolin-8-yloxy) acetic acid and similar compounds have been conducted for structural and vibrational analysis using techniques like infrared and Raman spectroscopies, nuclear magnetic resonance (NMR), and density functional theory (DFT) (Romano et al., 2012).

Fungicidal Activity

- Novel (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl containing Baylis-Hillman adduct derivatives have been synthesized and found to exhibit efficient broad-spectrum fungicidal activity, particularly against wheat powdery mildew and cucumber downy mildew (Yu et al., 2006).

Atmospheric Chemistry of Herbicides

- A study on the atmospheric oxidation of chlorinated phenoxy acid herbicides, including a chlorinated pyridine herbicide, revealed the production of potentially toxic compounds through OH oxidation, highlighting the relevance of photochemistry in the environmental fate of these pesticides (Murschell & Farmer, 2018).

Safety and Hazards

Future Directions

The future directions of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid” and its related compounds could involve their use in the synthesis of novel compounds for potential therapeutic applications, as suggested by the use of related compounds in the synthesis of potential Hepatitis C treatments .

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a key structural motif in this compound, are used in the agrochemical and pharmaceutical industries .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries, affecting various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (25558 g/mol) and other physical properties such as density (14±01 g/cm3) and boiling point (2794±400 °C at 760 mmHg) may influence its bioavailability .

Result of Action

The compound’s unique structure, which includes a trifluoromethyl group and a pyridine moiety, suggests that it may have significant biological activities .

Action Environment

The compound’s physicochemical properties, such as its density and boiling point, may be influenced by environmental conditions .

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO3/c9-5-1-4(8(10,11)12)2-13-7(5)16-3-6(14)15/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOSHSKOOHNGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184341 | |

| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95355-49-0 | |

| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95355-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

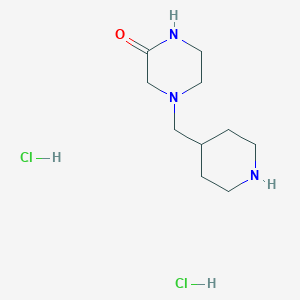

![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)

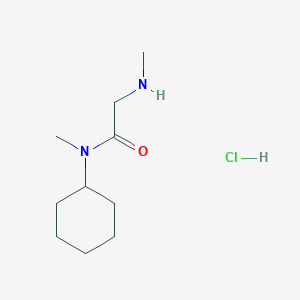

![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)

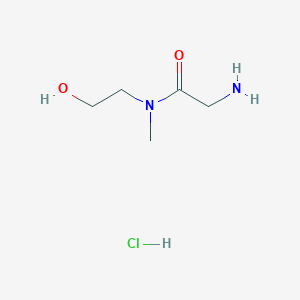

methanone hydrochloride](/img/structure/B1398356.png)

-methanone hydrochloride](/img/structure/B1398357.png)